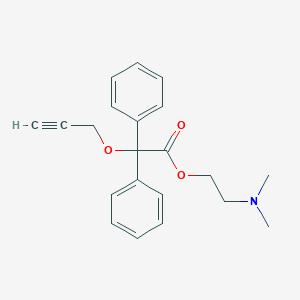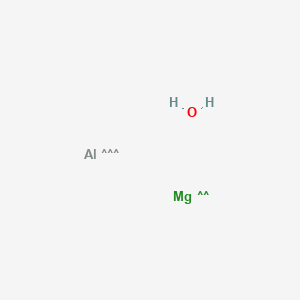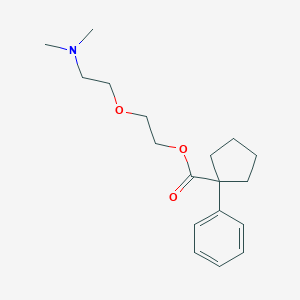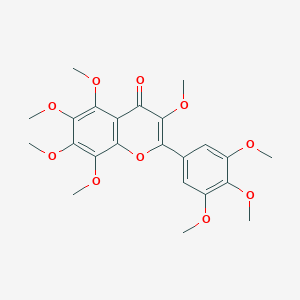
Exoticin
描述
Exoticin is a naturally occurring flavonoid compound that can be isolated from the leaves of Nicotiana plumbaginifolia, a plant belonging to the Solanaceae family . It has shown significant antinociceptive and neuropharmacological activities, making it a promising candidate for the development of analgesic and anxiolytic agents .
准备方法
Synthetic Routes and Reaction Conditions
Exoticin can be synthesized through various chemical reactions involving the methylation of flavonoid precursors. The synthetic route typically involves the use of reagents such as methyl iodide and potassium carbonate in anhydrous acetone . The reaction conditions often require refluxing the mixture for several hours to achieve complete methylation.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the leaves of Nicotiana plumbaginifolia. The extraction process includes drying the leaves, followed by solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified through chromatographic techniques to obtain pure this compound.
化学反应分析
Types of Reactions
Exoticin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with different functional groups.
科学研究应用
Exoticin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various flavonoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Exoticin exerts its effects primarily through its interaction with six-transmembrane mu opioid receptors (6TM-μORs). It acts as a selective agonist of these receptors, leading to potent analgesic effects with fewer side effects compared to classical opioids . The interaction with 6TM-μORs involves the activation of G-protein-coupled receptor pathways, resulting in the modulation of pain signaling and reduction of anxiety .
相似化合物的比较
Exoticin is unique among flavonoids due to its high degree of methylation and its selective agonistic activity on 6TM-μORs. Similar compounds include:
Quercetin: A flavonoid with antioxidant properties but lacks the selective 6TM-μOR agonistic activity.
Kaempferol: Another flavonoid with anti-inflammatory properties but does not exhibit the same neuropharmacological effects as this compound.
Myricetin: Known for its anticancer properties but does not target 6TM-μORs.
This compound stands out due to its specific interaction with 6TM-μORs, making it a promising candidate for the development of safer analgesic and anxiolytic agents .
属性
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-25-12-9-11(10-13(26-2)17(12)27-3)16-20(29-5)15(24)14-18(28-4)21(30-6)23(32-8)22(31-7)19(14)33-16/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNGQLSQXRGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Exoticin's analgesic effect?
A: this compound's analgesic effect appears to be mediated by its interaction with a specific variant of the mu-opioid receptor. This variant is a truncated 6-transmembrane (6TM) form, distinct from the more common 7-transmembrane (7TM) form. [] Research has shown that this compound analgesia is eliminated in mice lacking the 6TM variant, but can be restored by reintroducing the 6TM variant into these mice. [] This suggests a highly specific interaction between this compound and the 6TM mu-opioid receptor, which is responsible for its pain-relieving effects.
Q2: What is the chemical structure of this compound?
A: this compound is a polymethoxyflavone, also known as 3,3',4',5,5',6,7,8-octamethoxyflavone. [] Its structure consists of a flavone backbone with eight methoxy groups attached to it.
Q3: What is the significance of this compound's interaction with the 6TM mu-opioid receptor?
A: The 6TM mu-opioid receptor variant has been linked to a reduced side effect profile compared to the full-length 7TM receptor. [] Therefore, this compound's selective activation of the 6TM receptor offers a potential avenue for developing analgesics with fewer side effects, such as respiratory depression, constipation, and dependence, which are commonly associated with traditional mu-opioid agonists. []
Q4: What other biological activities have been reported for this compound?
A: In addition to its analgesic properties, this compound, along with other polymethoxyflavones isolated from Nicotiana plumbaginifolia, have shown significant antioxidant [] and anxiolytic activities in preclinical studies. [] These findings suggest that this compound may have a multifaceted pharmacological profile with potential therapeutic benefits beyond pain management.
Q5: Where can I find more information about the analytical methods used to characterize this compound?
A: Several studies have used various spectroscopic techniques to characterize this compound, including UV, 1H NMR, 13C NMR, DEPT, HSQC, HMBC, and MS. [, ] These techniques provide detailed information about the compound's structure and purity. You can find detailed descriptions of these methods and their application to this compound characterization within the referenced research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


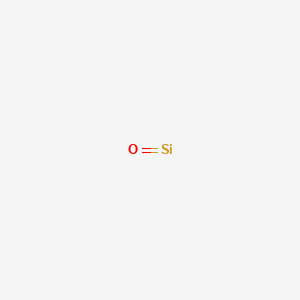
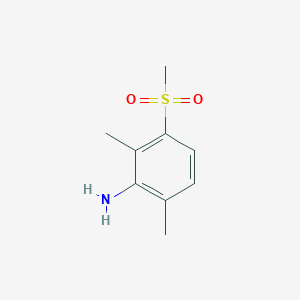
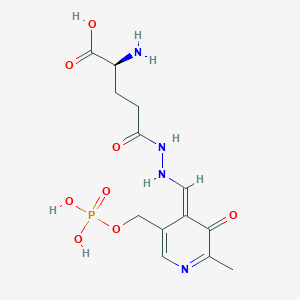
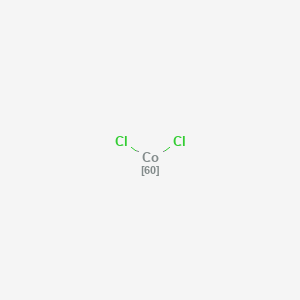
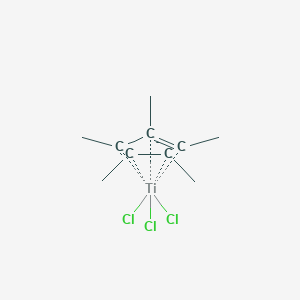
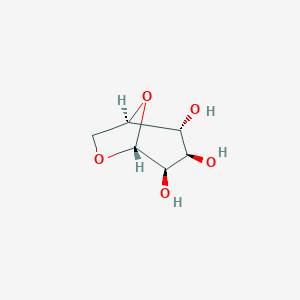
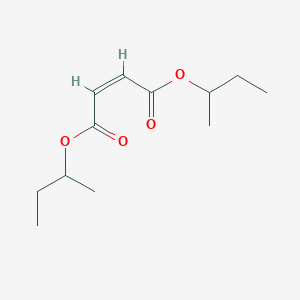
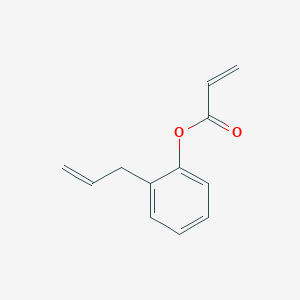
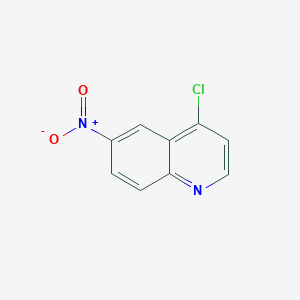

![N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine](/img/structure/B83803.png)
